molecular formula C20H30I4Ru2+ B1436802 Diiodo(p-cymene)ruthenium(II)dimmer CAS No. 90614-07-6

Diiodo(p-cymene)ruthenium(II)dimmer

カタログ番号: B1436802
CAS番号: 90614-07-6
分子量: 980.2 g/mol
InChIキー: ZTDWKJLYOICNJB-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diiodo(p-cymene)ruthenium(II) dimer, structurally analogous to the well-studied dichloro precursor [RuCl₂(p-cymene)]₂, is a half-sandwich organoruthenium complex where iodine replaces chloride ligands. These complexes are pivotal in catalysis, medicinal chemistry, and materials science due to their tunable electronic properties, kinetic inertness, and diverse ligand substitution chemistry .

準備方法

Synthetic Routes and Reaction Conditions

Diiodo(p-cymene)ruthenium(II)dimer can be synthesized through the reaction of ruthenium trichloride with p-cymene and potassium iodide in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired dimeric complex. The reaction can be represented as follows:

RuCl3+p-cymene+KIDiiodo(p-cymene)ruthenium(II)dimer+KCl\text{RuCl}_3 + \text{p-cymene} + \text{KI} \rightarrow \text{Diiodo(p-cymene)ruthenium(II)dimer} + \text{KCl} RuCl3​+p-cymene+KI→Diiodo(p-cymene)ruthenium(II)dimer+KCl

Industrial Production Methods

While specific industrial production methods for diiodo(p-cymene)ruthenium(II)dimer are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Diiodo(p-cymene)ruthenium(II)dimer is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often serving as a catalyst.

    Reduction: It can also be involved in reduction reactions, particularly in the presence of suitable reducing agents.

    Substitution: Ligand substitution reactions are common, where the iodide ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new ruthenium complexes with different ligands.

科学的研究の応用

Diiodo(p-cymene)ruthenium(II)dimer has a wide range of scientific research applications, including:

作用機序

The mechanism by which diiodo(p-cymene)ruthenium(II)dimer exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, enabling the activation and conversion of reactants into products. The p-cymene ligand provides stability to the complex, while the iodide ligands can participate in ligand exchange reactions, further enhancing the compound’s versatility.

類似化合物との比較

Comparison with Similar Compounds

Key Trends :

  • Ligand Effects: Nitrogen-donor ligands (e.g., pyridine, quinoxaline) enhance DNA binding but show variable cytotoxicity (IC₅₀: 10–50 μM) . Phosphine ligands improve stability but reduce cytotoxicity unless paired with reactive leaving groups (e.g., Cl⁻) .

Research Findings and Contradictions

  • Cytotoxicity vs. Ligand Lipophilicity : While lipophilic ligands generally enhance cytotoxicity (e.g., triazene complexes ), some highly lipophilic derivatives (e.g., phosphine complexes) show reduced activity due to poor solubility .
  • Stability-Activity Trade-off : Stable complexes (e.g., [Ru(p-cymene)(P-ligand)Cl]) retain structure in biological media but require ligand dissociation for activity, complicating design .
  • Contradictory Catalytic Results : AgSbF₆ additives improve catalytic yields in some Ru-p-cymene systems (e.g., C–H activation ) but deactivate others by displacing essential ligands .

Data Tables

Table 1: Cytotoxicity of Select Ru-p-cymene Complexes

Complex Cell Line (IC₅₀, μM) Reference
[Ru(p-cymene)Cl₂(4abn)] HeLa (>100)
[Ru(p-cymene)(6,7-Me₂-quinoxaline)Cl]⁺ A2780 (2.1)
[RuCl(p-cymene)(PhNNNPh)] MCF7 (4.5)
Cisplatin A2780 (1.8)

Table 2: Catalytic Performance of Ru-p-cymene Complexes

Reaction Type Catalyst Yield/TOF Reference
C–H Activation [RuCl₂(p-cymene)]₂ + AgSbF₆ 85% yield
Asymmetric Hydrogenation Ru-p-cymene-DPEN 92% ee
Borrowing Hydrogen [RuCl₂(p-cymene)]₂ + KOH TOF: 120 h⁻¹

生物活性

Diiodo(p-cymene)ruthenium(II) dimer is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C20_{20}H22_{22}I4_{4}Ru2_{2}
  • Molecular Weight : 972.15 g/mol
  • Appearance : Red solid
  • Melting Point : 234-236 °C

The biological activity of diiodo(p-cymene)ruthenium(II) dimer is primarily linked to its ability to interact with cellular components, leading to cytotoxic effects against various cancer cell lines. The mechanism involves the formation of reactive species that can induce apoptosis in target cells.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of diiodo(p-cymene)ruthenium(II) dimer on different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). The following table summarizes the IC50_{50} values obtained from various studies:

CompoundCell LineIC50_{50} (μM)Reference
2I2_2 (diiodo complex)HeLa>250
2I2_2 (diiodo complex)MCF-7131.33 ± 0.15
2I2_2 (diiodo complex)A54937
Ru(p-cymene)(Cl)(μ-Cl)2_2HCT116Moderate
Ru(p-cymene)(Cl)(μ-Cl)2_2MDAMB231Lower than expected

Case Studies

  • Delayed Cytotoxic Activity : Research indicated that aged solutions of diiodo(p-cymene)ruthenium(II) dimer exhibited enhanced cytotoxic activity over time. Specifically, the compound demonstrated a fourfold increase in effectiveness against A549 cells after 7 days compared to its initial activity after one day of incubation. This phenomenon was attributed to the gradual conversion into more active species during aging in DMSO solutions, suggesting a time-dependent mechanism that warrants further investigation .
  • Selectivity Towards Cancer Cells : In comparative studies involving healthy BGM cells and cancerous HeLa and MCF-7 cells, certain complexes derived from diiodo(p-cymene)ruthenium(II) dimer exhibited selectivity towards cancer cells while sparing healthy cells, indicating a potential for reduced side effects in therapeutic applications .

Antimicrobial Activity

Beyond its anticancer properties, diiodo(p-cymene)ruthenium(II) dimer also displays antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant biostatic and biocidal effects. These properties enhance its potential application in treating infections alongside its anticancer capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing diiodo(p-cymene)ruthenium(II) dimer?

Diiodo(p-cymene)ruthenium(II) dimer is typically synthesized via ligand substitution reactions starting from dichloro(p-cymene)ruthenium(II) dimer. For example, iodine ligands can replace chloride ligands under controlled conditions using NaI or KI in polar solvents like methanol or acetone. Reaction progress is monitored via UV-vis spectroscopy or thin-layer chromatography (TLC). Crystallization is achieved through vapor diffusion of non-polar solvents (e.g., heptane) into a saturated solution .

Q. Which characterization techniques are critical for confirming the structure of this complex?

Key methods include:

  • X-ray crystallography : Resolves bond lengths and coordination geometry (e.g., using SHELX for refinement) .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify ligand environments, while 19F^{19} \text{F} or 31P^{31} \text{P} NMR track ligand substitution equilibria .
  • Elemental analysis : Confirms stoichiometry via ICP-OES or combustion analysis .

Q. What are its primary applications in catalysis?

This complex is widely used in:

  • C–H functionalization : Direct amidation of arenes via Ru-catalyzed reactions with sulfonyl azides .
  • Hydrogenation : As a precursor for transfer hydrogenation catalysts in asymmetric synthesis .
  • Photocatalysis : Functionalization of metal-organic frameworks (MOFs) for CO2_2 reduction .

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Waste disposal : Segregate Ru-containing waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role in catalytic C–H activation?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states to explore electronic effects of the p-cymene ligand .
  • In situ spectroscopy : Monitor intermediates via IR or Raman spectroscopy during catalysis .

Q. How can reaction conditions be optimized for enantioselective transformations?

  • Ligand screening : Test chiral auxiliaries (e.g., TsDPEN derivatives) to enhance stereocontrol .
  • Solvent effects : Evaluate polar aprotic solvents (e.g., DCE) to stabilize reactive intermediates .
  • Additives : Silver salts (e.g., AgNTf2_2) improve catalytic activity by abstracting halides .

Q. How do ligand substitution equilibria influence its reactivity?

  • NMR titration : Measure equilibrium constants (KeqK_{\text{eq}}) for ligand exchange (e.g., 4-fluoroaniline vs. phosphites) using 31P^{31} \text{P} or 19F^{19} \text{F} NMR .
  • Steric/electronic tuning : Introduce bulky ligands (e.g., triaryl phosphites) to modulate substitution kinetics .

Q. How can contradictory NMR data in ligand studies be resolved?

  • Multi-nuclear NMR : Cross-validate results using 1H^1 \text{H}, 19F^{19} \text{F}, and 31P^{31} \text{P} NMR to distinguish free vs. bound ligands.
  • Variable-temperature NMR : Identify dynamic processes (e.g., fluxionality) causing signal splitting .

Q. What computational tools aid in modeling its interaction with biomolecules?

  • Molecular docking : Simulate binding modes with DNA/proteins using AutoDock or Schrödinger Suite.
  • MD simulations : Analyze stability of Ru-DNA adducts over nanosecond timescales .

Q. How does structural modification enhance anticancer activity?

  • Apoptosis assays : Compare cytotoxicity of derivatives (e.g., fluorinated analogs) in cancer vs. normal cells .
  • Antiangiogenic studies : Use chicken chorioallantoic membrane (CAM) assays to evaluate tumor vascular disruption .

特性

IUPAC Name

iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDWKJLYOICNJB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30I4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745829
Record name iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90614-07-6
Record name iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-iodo-(p-cymene)-ruthenium(II)-dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Diiodo(p-cymene)ruthenium(II)dimmer
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Diiodo(p-cymene)ruthenium(II)dimmer
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Diiodo(p-cymene)ruthenium(II)dimmer
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Diiodo(p-cymene)ruthenium(II)dimmer
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Diiodo(p-cymene)ruthenium(II)dimmer
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Diiodo(p-cymene)ruthenium(II)dimmer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。